molecular formula C11H13N3O2S B12326657 Ethanimidamide, 2-[4-(4,5-dihydro-2-thiazolyl)phenoxy]-N-hydroxy-

Ethanimidamide, 2-[4-(4,5-dihydro-2-thiazolyl)phenoxy]-N-hydroxy-

Cat. No.: B12326657
M. Wt: 251.31 g/mol
InChI Key: XTOPDTAGTUIJTD-UHFFFAOYSA-N
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Description

Ethanimidamide, 2-[4-(4,5-dihydro-2-thiazolyl)phenoxy]-N-hydroxy- is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanimidamide, 2-[4-(4,5-dihydro-2-thiazolyl)phenoxy]-N-hydroxy- typically involves the reaction of appropriate thiazole derivatives with ethanimidamide precursors. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process while minimizing the production of by-products .

Chemical Reactions Analysis

Types of Reactions

Ethanimidamide, 2-[4-(4,5-dihydro-2-thiazolyl)phenoxy]-N-hydroxy- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides or hydroxides, while reduction reactions may yield amines or alcohols .

Scientific Research Applications

Ethanimidamide, 2-[4-(4,5-dihydro-2-thiazolyl)phenoxy]-N-hydroxy- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in the treatment of inflammatory diseases and cancer.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethanimidamide, 2-[4-(4,5-dihydro-2-thiazolyl)phenoxy]-N-hydroxy- involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H13N3O2S

Molecular Weight

251.31 g/mol

IUPAC Name

2-[4-(4,5-dihydro-1,3-thiazol-2-yl)phenoxy]-N'-hydroxyethanimidamide

InChI

InChI=1S/C11H13N3O2S/c12-10(14-15)7-16-9-3-1-8(2-4-9)11-13-5-6-17-11/h1-4,15H,5-7H2,(H2,12,14)

InChI Key

XTOPDTAGTUIJTD-UHFFFAOYSA-N

Isomeric SMILES

C1CSC(=N1)C2=CC=C(C=C2)OC/C(=N/O)/N

Canonical SMILES

C1CSC(=N1)C2=CC=C(C=C2)OCC(=NO)N

Origin of Product

United States

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